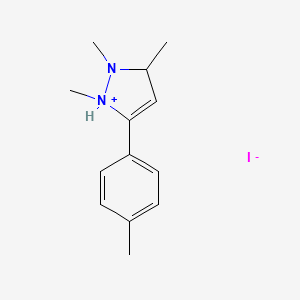
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H12O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of indene derivatives followed by oxidation. For instance, starting with 2-methylindene, the compound can be synthesized by introducing an aldehyde group at the 5-position through a series of reactions involving reagents such as formylating agents and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: 2-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Reduction: 2-Methyl-2,3-dihydro-1H-indene-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:
2-Methylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
5-Methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in synthetic applications.
The presence of both the methyl and aldehyde groups in this compound makes it unique and valuable for specific chemical transformations and applications.
Propriétés
Numéro CAS |
60232-51-1 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-4-10-3-2-9(7-12)6-11(10)5-8/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
WREKUFVYFSOUFF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1)C=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




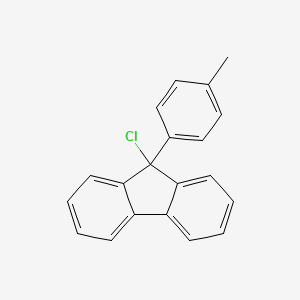
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
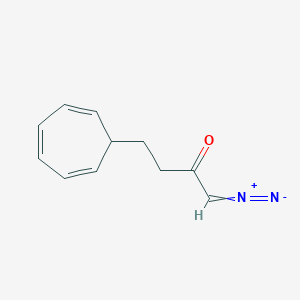
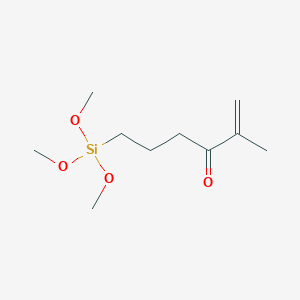

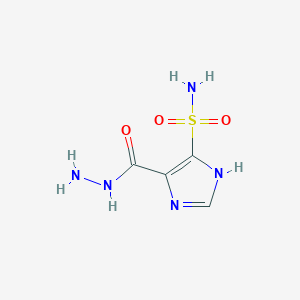
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
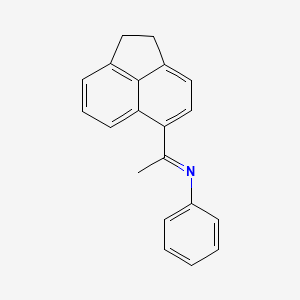

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
